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Compound of Interest

3-(2-Nitrophenyl)furan-2-
Compound Name:

carbaldehyde
CAS No.: 124553-76-0
Cat. No.: B428737

Get Quote

Executive Summary

This technical guide provides an in-depth comparative analysis of the mass spectrometric (MS)
fragmentation patterns of 5-(nitrophenyl)-2-furaldehyde isomers.[1] These compounds are
critical intermediates in the synthesis of antimicrobial nitrofurans (e.g., dantrolene analogues).
Differentiation of the ortho-, meta-, and para- isomers is analytically challenging due to their
identical molecular weight (MW 217.18 Da) and similar polarity.[1]

This guide focuses on Electron lonization (El) fragmentation pathways, highlighting the "Ortho
Effect" as the primary discriminatory mechanism. We provide a self-validating experimental
protocol and mechanistic visualizations to aid in structural elucidation.

Chemical Identity & Structural Context

The core structure consists of a furan ring substituted at the 2-position with a formyl group (-
CHO) and at the 5-position with a nitrophenyl group.[1]
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Structure ]
Compound Name o CAS Number Molecular Weight
Abbreviation
5-(2-Nitrophenyl)-2-
o-NPF 20000-96-8 217.18
furaldehyde
5-(3-Nitrophenyl)-2-
m-NPF 13148-43-1 217.18
furaldehyde
5-(4-Nitrophenyl)-2-
p-NPF 7147-77-5 217.18

furaldehyde

Experimental Protocol: GC-MS Analysis

To replicate the fragmentation patterns described below, use the following standardized

protocol. This workflow ensures sufficient internal energy deposition (70 eV) to trigger

diagnostic rearrangements.[1]

Step-by-Step Methodology

e Sample Preparation:

o Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Ethyl Acetate or Methanol.

o Filter through a 0.22 um PTFE syringe filter to remove particulates.

e Gas Chromatography (GC) Conditions:

o Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 um film thickness).[1]

o Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

o Temperature Program: Start at 100°C (hold 1 min), ramp 20°C/min to 280°C (hold 5 min).

o Injection: 1 pL, Split mode (10:1), Injector Temp: 250°C.

e Mass Spectrometry (MS) Settings:

o lonization: Electron Impact (El).[1]
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o Electron Energy: 70 eV (Standard for library comparison).[1]
o Source Temperature: 230°C.

o Scan Range:m/z 40-400.

o Data Validation (Self-Check):
o Verify the Molecular lon (

) at m/z 217.[1]
o Check for air leaks by monitoring m/z 28 (

) and m/z 32 (

); their ratio should be ~4:1.[1]

Comparative Fragmentation Analysis
Common Fragmentation Pathways

All three isomers share a baseline fragmentation logic characteristic of nitro-aromatics and
furan aldehydes.

e Molecular lon (

):m/z 217 (High stability due to conjugation).[1]
e Loss of Formyl Radical (-CHO):m/z 217

m/z 188.[1]
e Loss of Nitro Group (

):m/z 217
m/z 171.[1]

e Loss of NO (
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):m/z 217

m/z 187 (Followed by CO loss).[1]

The Discriminatory Factor: The Ortho Effect

The o-NPF isomer exhibits a unique rearrangement not possible in m- or p- isomers.

e Mechanism: The nitro group oxygen at the ortho position is spatially proximate to the
hydrogen at the C3 position of the furan ring.

e Reaction: A 1,6-hydrogen transfer occurs from the furan ring to the nitro oxygen, followed by
the elimination of a hydroxyl radical (

).
e Diagnostic Peak:[M - 17]
at m/z 200.

In contrast, the m- and p- isomers cannot undergo this intramolecular hydrogen abstraction due
to geometric constraints.[1] They predominantly fragment via direct cleavage of the nitro group

(

) or the aldehyde group (

).[1]

Comparative Data Table
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Fragment lon . o-NPF m-NPF p-NPF
Assignment
(m/z) (Abundance) (Abundance) (Abundance)
217 100% (Base) 100% (Base) 100% (Base)
Significant (~20-
200 < 2% (Trace) < 2% (Trace)
40%)
188 Moderate High High
171 Moderate High High
Phenyl-C3H3
115 Moderate Moderate Moderate
fragment

Interpretation: If your spectrum shows a distinct peak at m/z 200, the sample is the ortho
isomer. If m/z 200 is absent and m/z 171 is prominent, it is likely the meta or para isomer (which

must then be distinguished by retention time or NMR).

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The red path highlights the diagnostic
"Ortho Effect."
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Caption: Divergent fragmentation pathways. The red path indicates the site-specific "Ortho
Effect” yielding the diagnostic m/z 200 ion.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16421865/
https://pubmed.ncbi.nlm.nih.gov/16421865/
https://pubmed.ncbi.nlm.nih.gov/16421865/
https://www.benchchem.com/product/b428737/docs#comparative-mass-spectrometry-guide-nitrophenyl-furan-aldehyde-isomers
https://www.benchchem.com/product/b428737/docs#comparative-mass-spectrometry-guide-nitrophenyl-furan-aldehyde-isomers
https://www.benchchem.com/product/b428737/docs#comparative-mass-spectrometry-guide-nitrophenyl-furan-aldehyde-isomers
https://www.benchchem.com/product/b428737/docs#comparative-mass-spectrometry-guide-nitrophenyl-furan-aldehyde-isomers
https://www.benchchem.com/product/b428737?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b428737?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b428737?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

